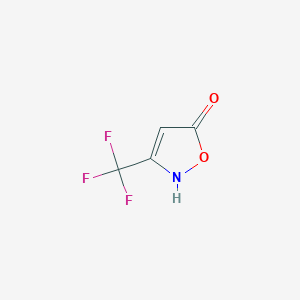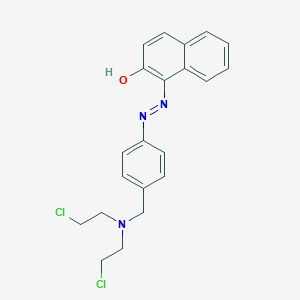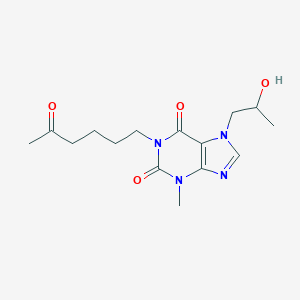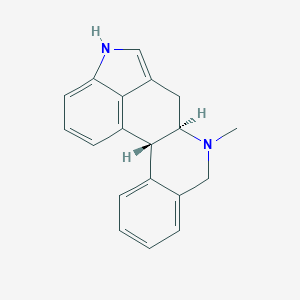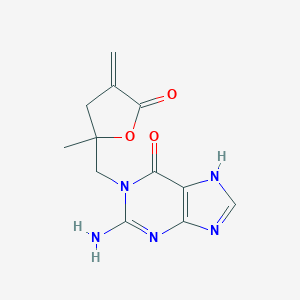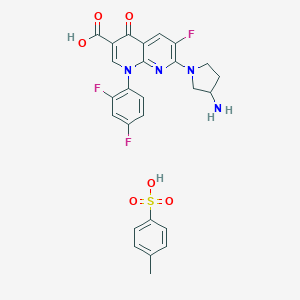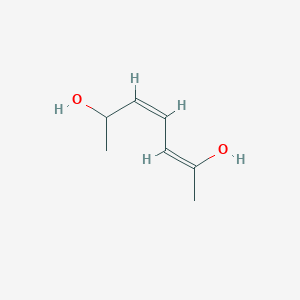
(2Z,4Z)-Hepta-2,4-diene-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4Z)-Hepta-2,4-diene-2,6-diol, also known as heptadienediol, is a diol that is commonly used in scientific research for its unique chemical properties. This compound has a symmetrical structure, with two double bonds and two hydroxyl groups, which make it a versatile building block for the synthesis of other compounds. In
Aplicaciones Científicas De Investigación
Heptadienediol has a wide range of scientific research applications, including the synthesis of other compounds, the study of enzyme kinetics, and the investigation of biological systems. Heptadienediol can be used as a building block for the synthesis of other compounds, such as pheromones and natural products. It can also be used as a substrate for enzyme-catalyzed reactions, which can be used to study the kinetics and mechanisms of enzymes. In addition, (2Z,4Z)-Hepta-2,4-diene-2,6-diolol has been used to study the transport of sugars across biological membranes, as well as the regulation of gene expression in bacteria.
Mecanismo De Acción
The mechanism of action of (2Z,4Z)-Hepta-2,4-diene-2,6-diolol is not well understood, but it is believed to act as a competitive inhibitor of enzymes that utilize diols as substrates. Heptadienediol may also interact with biological membranes, altering their properties and affecting the transport of molecules across them.
Biochemical and Physiological Effects
Heptadienediol has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes that utilize diols as substrates, the alteration of membrane properties, and the modulation of gene expression in bacteria. In addition, (2Z,4Z)-Hepta-2,4-diene-2,6-diolol has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Heptadienediol has several advantages for use in lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of other compounds, and its ability to act as a substrate for enzyme-catalyzed reactions. However, (2Z,4Z)-Hepta-2,4-diene-2,6-diolol also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on (2Z,4Z)-Hepta-2,4-diene-2,6-diolol, including the investigation of its mechanism of action, the development of new synthetic methods, and the exploration of its potential as a therapeutic agent. In addition, (2Z,4Z)-Hepta-2,4-diene-2,6-diolol could be used as a tool for the study of biological systems, such as the transport of molecules across membranes and the regulation of gene expression. Overall, (2Z,4Z)-Hepta-2,4-diene-2,6-diolol is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
Heptadienediol can be synthesized using a variety of methods, including the oxidation of heptadiene with potassium permanganate or ozone, the reduction of heptadienone with sodium borohydride or lithium aluminum hydride, and the hydrolysis of heptadienyl acetate with sodium hydroxide. The most commonly used method is the oxidation of heptadiene with potassium permanganate, which yields (2Z,4Z)-Hepta-2,4-diene-2,6-diolol in high yield and purity.
Propiedades
Número CAS |
102605-91-4 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2Z,4Z)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5- |
Clave InChI |
RGHYWMFALZHNSF-MRWCJKGFSA-N |
SMILES isomérico |
CC(/C=C\C=C(\C)/O)O |
SMILES |
CC(C=CC=C(C)O)O |
SMILES canónico |
CC(C=CC=C(C)O)O |
Sinónimos |
2,4-Heptadiene-2,6-diol, (Z,Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)

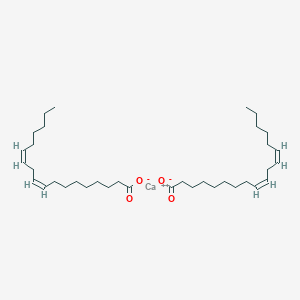
![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)
